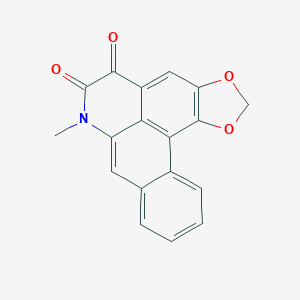

Cepharadione A

描述

Cepharadione A is a naturally occurring compound belonging to the class of isoquinoline alkaloids. It is characterized by its reddish-orange color and is primarily found in certain species of the Menispermaceae family, such as Stephania cepharantha . This compound has garnered interest due to its unique chemical structure and potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions: The first total synthesis of Cepharadione A was achieved through a series of chemical reactions starting from dehydronuciferine. The synthesis involves photooxidation in hexane, yielding this compound along with other oxoaporphine derivatives . The reaction conditions typically include the use of iodine or dichlorodicyanoquinone as oxidizing agents .

Industrial Production Methods: extraction from natural sources, such as marine fungi, followed by purification through chemical reactions, is a common method .

化学反应分析

Types of Reactions: Cepharadione A undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Iodine or dichlorodicyanoquinone in hexane.

Substitution: Conditions for substitution reactions are not extensively studied.

Major Products: The primary product from the oxidation of dehydronuciferine is this compound, along with smaller amounts of other oxoaporphine derivatives .

科学研究应用

Pharmacological Properties

Cepharadione A has been extensively studied for its potential therapeutic effects. Research has indicated several key applications:

- Antimicrobial Activity : this compound has shown significant antibacterial properties. In a study, it inhibited bacterial growth by more than 85% at a concentration of 100 µM, demonstrating its potential as a natural antimicrobial agent against various pathogens .

- Cytotoxic Effects : The compound exhibits mild cytotoxic effects on human cancer cell lines, such as PC-3 and HT-29. This suggests its utility in cancer research, particularly in developing treatments that target specific cancer cells while minimizing damage to healthy cells .

- Anthelmintic Activity : this compound has been evaluated for its anthelmintic properties, showing effectiveness against parasitic worms. This application is crucial in veterinary medicine and could be beneficial in treating parasitic infections in humans .

Case Studies

Several case studies highlight the applications of this compound:

作用机制

Cepharadione A exerts its effects primarily through DNA damage. It interacts with DNA, causing strand breaks and inhibiting replication . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to interfere with cellular processes critical for cancer cell survival.

相似化合物的比较

Cepharadione B: Another isoquinoline alkaloid with a similar structure but different biological activities.

Norcepharadione B: A closely related compound with slight structural variations.

Pontevedrine: Initially thought to be a 5,7-dioxoaporphine but later identified as a 4,5-dioxoaporphine.

Uniqueness: Cepharadione A is unique due to its specific DNA-damaging properties and its occurrence in marine fungi. Its distinct chemical structure sets it apart from other isoquinoline alkaloids, making it a valuable compound for scientific research.

生物活性

Cepharadione A is a naturally occurring alkaloid belonging to the dioxoaporphine class, primarily isolated from the plant Stephania cepharantha. This compound has garnered interest due to its notable biological activities, particularly its potential as a DNA-damaging agent and its cytotoxic effects against various cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant research findings.

1. Synthesis and Structural Confirmation

The first total synthesis of this compound was reported recently, allowing for structural confirmation and biological evaluation. The compound was initially isolated from Piper caninum using bioassay-guided fractionation based on its DNA damaging activity in yeast assays. The synthesis involved several steps, including the use of thionyl chloride and methylamine to produce the final product .

2. Biological Activity

2.1 DNA Damaging Activity

This compound has been identified as a potent inhibitor of cellular growth in yeast strains deficient in DNA repair mechanisms. Specifically, it exhibited an IC50 value of 50.2 nM against a yeast strain lacking RAD52, which is crucial for repairing double-strand DNA breaks. Under conditions where DNA repair was proficient (galactose medium), the IC50 increased to 293 nM, indicating that its activity is closely linked to the integrity of DNA repair pathways .

2.2 Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated across various human cancer cell lines. The compound demonstrated significant activity compared to its analogs, such as Cepharadione B, which showed minimal cytotoxicity. In comparative studies, this compound's potency was confirmed with IC50 values ranging from 0.42 to 1.6 µg/mL against several cancer cell lines, including colon and breast cancer cells .

Table 1: Summary of Biological Activities of this compound

| Activity | IC50 Value | Cell Lines/Conditions |

|---|---|---|

| Yeast Growth Inhibition | 50.2 nM | RAD52 deficient yeast strain |

| Yeast Growth Inhibition | 293 nM | RAD52 proficient yeast strain |

| Cytotoxicity | 0.42 - 1.6 µg/mL | Various human cancer cell lines (e.g., colon, breast) |

Notable Research Findings

- Mechanism of Action : The presence of specific functional groups in this compound enhances its ability to induce DNA damage, making it a candidate for further investigation as an anti-cancer agent.

- Comparative Studies : When comparing this compound with other dioxoaporphines, it consistently exhibited superior cytotoxic properties, suggesting structural features that enhance biological activity .

4. Conclusion

This compound represents a promising compound in the field of medicinal chemistry due to its potent biological activities, particularly its ability to damage DNA and inhibit cancer cell growth. The ongoing research into its mechanisms of action and potential therapeutic applications could pave the way for new treatments in oncology.

属性

IUPAC Name |

11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14,16,18-heptaene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO4/c1-19-12-6-9-4-2-3-5-10(9)15-14(12)11(16(20)18(19)21)7-13-17(15)23-8-22-13/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIGKFTVXWUUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC3=CC=CC=C3C4=C2C(=CC5=C4OCO5)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40970950 | |

| Record name | 7-Methyl-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cepharadione A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55610-01-0 | |

| Record name | Cepharadione A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55610-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cepharadione A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055610010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyl-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEPHARADIONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5UG6W56QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cepharadione A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

340 - 342 °C | |

| Record name | Cepharadione A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。